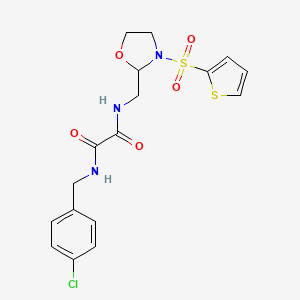

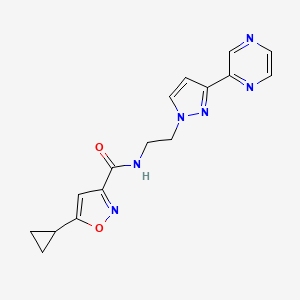

![molecular formula C7H4KN3O2 B2684108 Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate CAS No. 2344680-61-9](/img/structure/B2684108.png)

Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has been used in the development of kinase inhibitors . It is also a part of antiviral drugs such as avapritinib and remdesivir .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been achieved through diverse synthetic protocols . These methods are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis

Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It is an active structural motif of several drugs .Chemical Reactions Analysis

Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown intriguing activities as tankyrase inhibitors . They have also been used in the treatment of Ebola and other emerging viruses .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

A range of 2,4-disubstituted pyrrolo[2,1-f][1,2,4]triazines and pyrazolo[5,1-c]-pyrimido[4,5-e][1,2,4]triazines were efficiently synthesized from the reaction of N, N-dimethyldichloromethyleniminium chloride with 1-aminopyrrole-2-carbonitrile and ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, showcasing the compound's versatility in chemical synthesis (Quintela, Moreira, & Peinador, 1996).

Applications in Antiviral Drug Production

Pyrrolo[2,1-f][1,2,4]triazine is an essential starting material in the production of the antiviral drug remdesivir. A new synthetic methodology utilizing simple building blocks like pyrrole, chloramine, and formamidine acetate has been developed, optimizing the process for the efficient production of this key compound (Sarabindu Roy et al., 2021).

Development of Kinase Inhibitors

Substituted 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines have been identified as potent and selective inhibitors of VEGFR-2 and FGFR-1 kinase activities. These compounds demonstrated significant antitumor efficacy and represent a promising class of kinase inhibitors (Borzilleri et al., 2005).

C-Nucleoside Synthesis

Pyrrolo[2,1-f][1,2,4]triazine C-nucleosides were synthesized, showcasing the compound's potential in creating nucleoside analogs that could have applications in various therapeutic areas. This synthesis demonstrates the structural versatility and potential utility of pyrrolo[2,1-f][1,2,4]triazine derivatives in medicinal chemistry (Nishimura, Kato, & Maeba, 2001).

Versatility in Drug Discovery

The pyrrolo[2,1-f][1,2,4]triazine scaffold has been recognized as a "privileged" template in drug discovery due to its versatility in yielding derivatives with a wide range of biological activities. Its utility spans from kinase inhibitors to potential applications in addressing diverse therapeutic targets, emphasizing its importance in the advancement of medicinal chemistry (Ott & Favor, 2017).

Mecanismo De Acción

Target of Action

Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate, also known as EN300-7426781, is a compound that primarily targets kinases in cancer therapy . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division .

Mode of Action

The mode of action of this compound involves its interaction with these kinases. The compound acts as an inhibitor, preventing the kinases from performing their normal function . This disruption can lead to changes in cell signaling pathways, potentially slowing or stopping the growth of cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways due to its inhibitory action on kinases . These pathways are involved in cell growth and division, and their disruption can lead to the death of cancer cells . The exact pathways affected can vary depending on the specific kinases that the compound targets .

Result of Action

The result of the action of this compound is the disruption of normal cell signaling and growth processes in cancer cells . By inhibiting kinases, the compound can interfere with the ability of cancer cells to grow and divide, potentially leading to their death .

Safety and Hazards

Propiedades

IUPAC Name |

potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.K/c11-7(12)6-5-2-1-3-10(5)9-4-8-6;/h1-4H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHYAUPKOVNGGF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=NC=N2)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4KN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2684027.png)

methoxy]carbonyl})amino}propanoic acid](/img/structure/B2684032.png)

![N'-(5-chloro-2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2684034.png)

![ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2684035.png)

![1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2684036.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2684037.png)

![2-[(4-Fluorophenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B2684038.png)

![N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2684039.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2684040.png)